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Abstract

Akuammicine, a monoterpene indole alkaloid primarily isolated from the seeds of Picralima
nitida and other plants of the Apocynaceae family, has garnered significant interest in the
scientific community for its unique chemical architecture and potential pharmacological
activities.[1] This technical guide provides an in-depth overview of the structural elucidation of
akuammicine, detailing the spectroscopic and crystallographic data that have been pivotal in
defining its complex polycyclic framework and absolute stereochemistry. This document
summarizes key quantitative data, outlines experimental methodologies, and presents visual
representations of the structural analysis workflow to serve as a comprehensive resource for
researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The structural journey of akuammicine, first isolated in 1927, culminated in the definitive
confirmation of its structure and absolute stereochemistry by X-ray crystallography in 2017.[1] It
belongs to the Strychnos alkaloid family and is biosynthetically derived from the central
intermediate strictosidine. The elucidation of its structure has been a testament to the power of
modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Mass Spectrometry (MS), and single-crystal X-ray diffraction. Understanding the precise three-
dimensional arrangement of atoms in akuammicine and its stereoisomers is critical for
elucidating its biological targets and for the rational design of new therapeutic agents.
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Physicochemical and Spectroscopic Data of
Akuammicine

The structural characterization of akuammicine (C20H22N202) relies on a combination of
spectroscopic techniques that provide detailed information about its connectivity and

stereochemistry.

NMR Spectroscopy

NMR spectroscopy has been instrumental in assigning the proton and carbon frameworks of
akuammicine. One-dimensional (*H, 13C, DEPT-135) and two-dimensional (COSY, HSQC,
HMBC, NOESY) NMR experiments have enabled the complete assignment of its complex

structure.[2]

Table 1: 13C NMR Spectroscopic Data for Akuammicine (75 MHz, CDCls)[2]
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Carbon No. Chemical Shift (6) ppm
2 164.0
3 61.5
5 54.1
6 43.2
7 55.0
8 133.2
9 121.4
10 122.3
11 129.6
12 110.5
13 143.1
14 29.3
15 285
16 102.3
17 (C=0) 167.2
18 (CHs) 13.8
19 129.8
20 130.9
21 55.1
22 (OCHs) 51.8

Table 2: 1H NMR Spectroscopic Data for Akuammicine (Partial)
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Chemical Shift (8)

Coupling Constant

Proton No. Multiplicity

ppm (J) Hz
NH-1 8.97 S
H-9 7.39 d 7.5
H-11 7.24 dt 8.0,0.8
H-10 6.98 t 7.5
H-12 6.88 d 8.0
H-19 5.62 q 7.0
H-3 4.65 d 11.0
H-15 4.25 m
OCHs-22 3.78 S
H-5a 3.65 d 15.0
H-18 1.70 d 7.0

Note: A complete, published table with all multiplicities and coupling constants is not readily

available in the searched literature. The data presented is compiled from existing publications.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of akuammicine. The protonated molecule [M+H]* is observed at an m/z of 323.[3]

Table 3: Key Mass Spectrometry Fragments of Akuammicine[4]
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miz Relative Intensity Proposed Fragment
323.175 - [M+H]*

291.148590 100 [M+H - CHsOH]*
292.152222 32.16 Isotopic Peak
218.093292 25.31 Further Fragmentation
204.080200 33.80 Further Fragmentation
182.083984 28.07 Further Fragmentation

Infrared Spectroscopy

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. For
akuammicine, IR analysis confirms the presence of an N-H group (amine), a C=0 group
(ester), and aromatic C-H bonds.

X-ray Crystallography

Single-crystal X-ray diffraction has been the definitive method for the structural elucidation of
akuammicine, confirming its constitution and establishing its absolute stereochemistry. The
absolute configuration has been determined as (3S, 7R, 15S).[2][3] The quality of the
crystallographic data is indicated by a Flack parameter of 0.10 (13), which validates the
assigned absolute configuration.[3]

Table 4: Crystallographic Data for Akuammicine[2]
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Parameter Value
Chemical Formula C20H22N202
Crystal System Triclinic
Space Group P1

a (A) 8.0123 (3)
b (A) 10.3236 (4)
¢ (A) 11.2032 (5)
o (°) 89.998 (3)
B () 81.139 (3)
y(®) 72.848 (3)
Volume (A3) 870.11 (6)
Zz 2

Flack Parameter 0.10 (13)

Stereoisomers of Akuammicine

The complex structure of akuammicine with multiple chiral centers allows for the existence of
several stereoisomers. The biosynthesis of monoterpene indole alkaloids is under strict
enzymatic control, which dictates the stereochemistry of the natural product. The enzyme
geissoschizine oxidase (GO) plays a crucial role in the formation of the Strychnos alkaloid
scaffold, leading to the specific stereochemistry observed in naturally occurring akuammicine.

While the natural enantiomer is well-characterized, detailed structural and spectroscopic data
for other stereoisomers of akuammicine are not extensively reported in the literature. The
synthesis of racemic akuammicine has been achieved, which would contain both enantiomers.
[5] Furthermore, the synthesis and characterization of derivatives of akuammicine have been
reported, with some reactions proceeding diastereoselectively.[3] However, a comparative
analysis of the spectroscopic data of different diastereomers of the parent akuammicine
molecule is currently limited by the lack of available data.
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Experimental Protocols
Isolation and Purification of Akuammicine

A common method for the isolation of akuammicine from plant material, such as the seeds of
Picralima nitida, involves pH-zone-refining countercurrent chromatography.

Extraction: The powdered plant material is extracted with a suitable solvent, often methanol
or ethanol.

o Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the alkaloids from neutral compounds.

» pH-Zone-Refining Countercurrent Chromatography: The enriched alkaloid fraction is then
purified using a biphasic solvent system. A typical system consists of ethyl acetate/water
(1:1, v/v) or tert-butyl methyl ether/acetonitrile/water (2:2:3, v/v/v). Triethylamine is added to
the organic phase as a retainer, and an acid (e.g., HCI) is added to the aqueous mobile
phase.

o Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those
containing pure akuammicine.

NMR Spectroscopy

o Sample Preparation: A few milligrams of purified akuammicine are dissolved in an
appropriate deuterated solvent, typically chloroform-d (CDCIs).

e 1D NMR: 'H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300
MHz or higher).

e 2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial

relationships:
o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
correlations (2-3 bonds).

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is crucial for stereochemical assignments.

X-ray Crystallography
o Crystallization: Single crystals of akuammicine suitable for X-ray diffraction are grown,

typically by slow evaporation of a solvent.

o Data Collection: A selected crystal is mounted on a diffractometer, and diffraction data are
collected using a suitable X-ray source (e.g., Mo Ka radiation).

o Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined using full-matrix least-squares techniques. The absolute configuration is determined
by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter.

Visualizations
Structural Elucidation Workflow
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Structural Elucidation Workflow for Akuammicine
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Caption: A flowchart illustrating the key steps in the isolation and structural elucidation of
akuammicine.
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Caption: A simplified diagram showing the biosynthetic pathway leading to akuammicine.

Conclusion

The structural elucidation of akuammicine is a prime example of the application of modern
analytical techniques to unravel the complexities of natural products. The combination of NMR
spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has provided an
unambiguous assignment of its structure and absolute stereochemistry. While the naturally
occurring enantiomer has been thoroughly characterized, a significant gap remains in the
detailed structural and spectroscopic data for its other stereocisomers. Further research
focusing on the synthesis and characterization of these stereoisomers will be crucial for a
comprehensive understanding of their structure-activity relationships and for unlocking the full
therapeutic potential of the akuammicine scaffold. This guide serves as a foundational
resource for researchers embarking on such endeavors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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